molecular formula C7H8FNO2 B1444446 (5-Fluoro-2-methoxypyridin-4-yl)methanol CAS No. 1000895-80-6

(5-Fluoro-2-methoxypyridin-4-yl)methanol

Cat. No. B1444446
M. Wt: 157.14 g/mol
InChI Key: GESKOFMAAHVWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Fluoro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(5-Fluoro-2-methoxypyridin-4-yl)methanol” can be represented by the SMILES notation: OCC1=CC (OC)=NC=C1F . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

1. Synthesis and Rearrangements in Organic Chemistry

(5-Fluoro-2-methoxypyridin-4-yl)methanol plays a role in the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These compounds feature a range of substituents and are synthesized through rearrangements initiated by Selectfluor and Deoxo-Fluor. This process highlights the chemical's utility in complex organic syntheses (Krow et al., 2004).

2. Synthesis of Hydroindolenones and Hydroquinolenones

Research indicates that (5-Fluoro-2-methoxypyridin-4-yl)methanol is involved in the oxidation of certain phenols to produce methoxy or fluoro hydroindolenones and hydroquinolenones. This is achieved through oxidation with specific reagents followed by intramolecular conjugate addition, demonstrating its utility in the formation of complex heterocyclic compounds (Karam et al., 1999).

3. Development of Pyridine Nucleosides

This chemical serves as a key intermediate in the development of various pyridine nucleosides. These nucleosides are synthesized through a series of steps, including condensation with other compounds, highlighting its importance in the synthesis of biologically relevant molecules (Nesnow & Heidelberger, 1973).

4. Role in Olefin Epoxidation

The presence of fluorinated alcohols, such as (5-Fluoro-2-methoxypyridin-4-yl)methanol, can enable the epoxidation of olefins by H2O2 under mild conditions without additional catalysts. This illustrates its potential role in facilitating important chemical reactions (de Visser et al., 2003).

Safety And Hazards

“(5-Fluoro-2-methoxypyridin-4-yl)methanol” is intended for research use only and is not for medicinal, household or other use . Specific safety and hazard information may be available from the supplier or in the material safety data sheet .

properties

IUPAC Name

(5-fluoro-2-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESKOFMAAHVWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-methoxypyridin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoro-2-methoxypyridin-4-yl)methanol
Reactant of Route 2
(5-Fluoro-2-methoxypyridin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(5-Fluoro-2-methoxypyridin-4-yl)methanol
Reactant of Route 4
(5-Fluoro-2-methoxypyridin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(5-Fluoro-2-methoxypyridin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5-Fluoro-2-methoxypyridin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.